Spectroscopic and Synthetic Profile of 1-(4-Chlorophenyl)prop-2-yn-1-one: A Technical Guide
Spectroscopic and Synthetic Profile of 1-(4-Chlorophenyl)prop-2-yn-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(4-Chlorophenyl)prop-2-yn-1-one, a compound of interest in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing key analytical data and a reproducible synthetic methodology.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-(4-Chlorophenyl)prop-2-yn-1-one. This data is essential for the structural elucidation and purity assessment of the compound. While direct experimental data for the target molecule is not uniformly available in the public domain, the following information has been compiled from analogous compounds and spectral prediction tools.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.10 | Doublet | 2H, Aromatic (ortho to C=O) |
| ~7.50 | Doublet | 2H, Aromatic (meta to C=O) |
| ~3.50 | Singlet | 1H, Acetylenic |
Predicted using standard chemical shift increments and data from structurally similar compounds.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~177 | C=O (Ketone) |
| ~140 | Aromatic C-Cl |
| ~135 | Aromatic C (ipso to C=O) |
| ~130 | Aromatic CH (ortho to C=O) |
| ~129 | Aromatic CH (meta to C=O) |
| ~82 | Acetylenic C-H |
| ~80 | Acetylenic C |
Predicted based on established correlations and spectral data of related phenylpropynones.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Strong, Sharp | ≡C-H Stretch |
| ~2100 | Medium, Sharp | C≡C Stretch |
| ~1650 | Strong | C=O Stretch (Aryl Ketone) |
| ~1590, 1485 | Medium | C=C Stretch (Aromatic) |
| ~1090 | Strong | C-Cl Stretch |
Data is based on typical vibrational frequencies for the respective functional groups.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 164/166 | 100/33 | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |
| 139/141 | High | [M-C₂H]⁺ (Loss of acetylene) |
| 111 | High | [C₆H₄Cl]⁺ (Chlorophenyl cation) |
Fragmentation pattern is predicted based on the structure and known fragmentation pathways of similar compounds.
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)prop-2-yn-1-one
This section details a general and adaptable experimental protocol for the synthesis of 1-(4-Chlorophenyl)prop-2-yn-1-one. The described method is a Sonogashira-type coupling reaction, a common and effective way to form carbon-carbon bonds between a terminal alkyne and an aryl halide.
Materials:
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4-Chlorobenzoyl chloride
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Trimethylsilylacetylene
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Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N)
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Toluene, anhydrous
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Methanol
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Potassium carbonate (K₂CO₃)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorobenzoyl chloride (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).
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Solvent and Reagents Addition: Add anhydrous toluene and triethylamine (2 equivalents) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere for 15 minutes.
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Addition of Alkyne: Slowly add trimethylsilylacetylene (1.1 equivalents) to the reaction mixture.
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Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with dichloromethane.
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Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trimethylsilyl-protected product.
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Deprotection: Dissolve the crude product in methanol and add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 2 hours.
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Final Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 1-(4-Chlorophenyl)prop-2-yn-1-one.
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the general workflow for spectroscopic analysis.
Caption: Synthetic pathway for 1-(4-Chlorophenyl)prop-2-yn-1-one.
Caption: General workflow for spectroscopic analysis of the synthesized compound.
